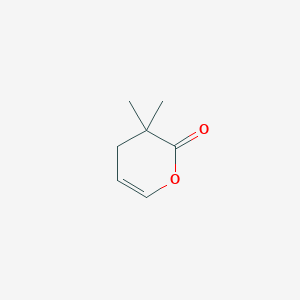

3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

177769-98-1 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3,3-dimethyl-4H-pyran-2-one |

InChI |

InChI=1S/C7H10O2/c1-7(2)4-3-5-9-6(7)8/h3,5H,4H2,1-2H3 |

InChI Key |

LFYRAGWJCYTPJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=COC1=O)C |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 3,3 Dimethyl 3,4 Dihydro 2h Pyran 2 One and Its Analogues

Reactions Involving the Lactone Moiety

The lactone ring, being a cyclic ester, is susceptible to nucleophilic acyl substitution reactions, which typically involve the cleavage of the endocyclic C-O bond.

Hydrolysis : Under acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding open-chain hydroxy carboxylic acid. Acid catalysis involves protonation of the carbonyl oxygen, enhancing its electrophilicity for attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Aminolysis/Ammonolysis : Reaction with amines or ammonia (B1221849) leads to ring-opening and the formation of amides. This process is analogous to hydrolysis, with the amine acting as the nucleophile to form a stable hydroxy amide product.

Reduction : The ester functional group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically opens the lactone ring to form a diol, specifically 3,3-dimethylpentane-1,5-diol.

Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds can add to the carbonyl group. Depending on the stoichiometry and reaction conditions, this can lead to ring-opening and the formation of diols with new carbon-carbon bonds.

Stereoselective Transformations and Functionalizations

Achieving stereocontrol in the synthesis and functionalization of dihydropyranone rings is a significant area of research, enabling the preparation of enantiomerically pure compounds.

Asymmetric synthesis of dihydropyranone scaffolds often employs chiral auxiliaries or catalysts. Chiral auxiliaries are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. For instance, Diels-Alder reactions using dienophiles attached to a chiral auxiliary can produce dihydropyran systems with high diastereoselectivity. Similarly, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the asymmetric synthesis of dihydropyranones through various annulation strategies. These catalysts can activate substrates to react with high enantioselectivity, leading to chiral lactones.

Functionalization of a pre-existing dihydropyranone ring can also be performed stereoselectively. For example, the conjugate addition of nucleophiles to the α,β-unsaturated system can be rendered asymmetric by using a chiral catalyst, which differentiates between the two faces of the molecule. An N-heterocyclic carbene-catalyzed kinetic resolution has been developed to furnish tricyclic dihydropyranones with three contiguous stereocenters in excellent diastereoselectivity and enantioselectivity. chalmers.se

| Reaction Type | Catalyst/Auxiliary Type | Key Feature | Typical Stereoselectivity |

|---|---|---|---|

| [4+2] Cycloaddition | Chiral Lewis Acid | Controls facial selectivity of diene or dienophile | High enantiomeric excess (ee) |

| Michael Addition-Lactonization | Chiral Organocatalyst (e.g., Proline-derived) | Asymmetric conjugate addition followed by ring closure | High ee and diastereomeric ratio (dr) |

| NHC-Catalyzed Annulation | Chiral N-Heterocyclic Carbene | Asymmetric formation of Breslow intermediate | High ee |

| Kinetic Resolution | Chiral NHC Catalyst | Resolves a racemic mixture to yield enantioenriched product | Excellent ee and dr chalmers.se |

Electrophilic and Nucleophilic Reactivity of the Dihydropyranone Ring

The dihydropyranone ring contains two primary sites of reactivity beyond the lactone carbonyl: the C=C double bond. This bond behaves as an α,β-unsaturated system, making it susceptible to both electrophilic and nucleophilic attack.

Nucleophilic Reactivity : The presence of the electron-withdrawing carbonyl group makes the β-carbon (C5) of the double bond electrophilic. This allows for conjugate addition, or Michael addition, of nucleophiles. acs.orgacs.org This is a common and powerful method for C-C bond formation. nih.govacs.org

Michael Addition : Soft nucleophiles, such as enolates, cuprates, amines, and thiols, preferentially attack the C5 position in a 1,4-conjugate addition manner. This reaction is a key strategy for introducing substituents at the C5 position of the dihydropyranone ring. The initial attack forms an enolate intermediate, which is then protonated to give the final product.

Electrophilic Reactivity : The double bond can also react with electrophiles. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate.

Halogenation : Addition of halogens like Br₂ across the double bond would proceed via a cyclic halonium ion intermediate. Subsequent attack by the halide ion would lead to a dihalogenated tetrahydropyran-2-one.

Ring-Opening and Rearrangement Processes

Beyond simple lactone hydrolysis, the dihydropyranone ring can undergo more complex ring-opening and rearrangement reactions, often triggered by specific reagents or conditions.

Nucleophilic attack can lead to ring-opening, especially when followed by subsequent transformations. For example, the reaction of some acyldihydropyrans with certain carbon nucleophiles can initiate a cascade involving conjugate addition, followed by a retro-Michael reaction that opens the pyran ring. chim.it This sequence can be a pathway to highly functionalized acyclic compounds. Similarly, reactions of pyran-2-ones with nitrogen nucleophiles like hydrazine (B178648) can lead to ring transformation, where the initial ring-opening is followed by an intramolecular cyclization to form new heterocyclic systems, such as pyridazines. clockss.org

Acid-promoted rearrangements are also known for dihydropyranone systems. For instance, certain substituted dihydropyranones can be converted to isocoumarins (1H-isochromen-1-ones) under acidic conditions like p-toluenesulfonic acid (p-TsOH) or sulfuric acid. acs.orgacs.org This process often involves an initial acid-catalyzed ring-opening or isomerization, followed by cyclization and dehydration to form the aromatic isocoumarin (B1212949) core.

Thermal and Photochemical Reactivity of Dihydropyranone Systems

The thermal decomposition (thermolysis) of dihydropyran systems has been studied both experimentally and computationally. mdpi.comresearchgate.netusc.edu.co For unsubstituted 3,6-dihydro-2H-pyran, thermolysis proceeds through a concerted, unimolecular retro-Diels-Alder reaction. mdpi.comresearchgate.net This pathway involves a six-membered cyclic transition state, leading to the formation of formaldehyde (B43269) and 1,3-butadiene. mdpi.com

Studies on substituted dihydropyrans show that the presence and position of substituents, such as methyl groups, can significantly influence the activation energy of the decomposition. Computational studies have shown that methyl substituents on the dihydropyran ring generally lower the activation free energy, favoring thermal decomposition. mdpi.com The decomposition is a homogeneous, first-order process. mdpi.comresearchgate.net For example, the activation energy for the decomposition of cis-2,6-dimethyl-3,6-dihydro-2H-pyran is lower than that of the unsubstituted analogue, indicating that the methyl groups stabilize the transition state. mdpi.com While specific data for 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one is not detailed, the general principles suggest its decomposition would likely proceed via a retro-hetero-Diels-Alder type mechanism, though the presence of the carbonyl group would influence the electronic nature and stability of the transition state.

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|

| 3,4-dihydro-2H-pyran | 316–389 | 219.4 researchgate.net |

| 6-methyl-3,4-dihydro-2H-pyran | 330–370 | 214.2 researchgate.net |

| 2-methoxy-4-methyl-3,4-dihydro-2H-pyran (cis) | 287–345 | 196.0 researchgate.net |

| cis-2,6-dimethyl-3,6-dihydro-2H-pyran | 300–351 | 196.3 researchgate.net |

Photooxygenation is an oxidation reaction induced by light, often involving singlet oxygen (¹O₂). iupac.org Sensitized photooxygenation uses a photosensitizer (e.g., Rose Bengal, Methylene Blue) to absorb light and transfer energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen.

The reaction of singlet oxygen with α,β-unsaturated lactones and related dihydropyran systems has been investigated. acs.orgacs.orgacs.org Dihydropyrans, being electron-rich alkenes, are reactive towards singlet oxygen. The reaction can proceed through several pathways, including [4+2] cycloaddition (Diels-Alder type), ene reaction, or [2+2] cycloaddition to form a transient dioxetane. scripps.edu For 3,4-dihydro-2H-pyran analogues, the ene reaction is a common pathway, where singlet oxygen abstracts an allylic hydrogen to form an allylic hydroperoxide. For example, the sensitized photooxygenation of 6-p-methoxyphenyl-3,4-dihydro-2H-pyran and its 4,4-dimethyl analogue leads to ring-opened products, suggesting a complex mechanism possibly involving dioxetane intermediates that subsequently cleave. rsc.org The reactivity is highly dependent on the conformation of the unsaturated system; compounds that can adopt an s-cis conformation are often more reactive. acs.org In the case of this compound, reaction with singlet oxygen would likely occur at the double bond, potentially forming a hydroperoxide at the C4 position via an ene reaction or a dioxetane intermediate that could lead to subsequent cleavage products.

Derivatization Strategies for Advanced Molecular Scaffolds

The unique structural features of this compound and its analogues make them valuable starting materials for the synthesis of a wide array of more complex molecular scaffolds. Derivatization strategies often leverage the inherent reactivity of the lactone ring and the potential for introducing functional groups at various positions. These transformations can lead to the generation of novel heterocyclic and carbocyclic systems with potential applications in medicinal chemistry and materials science.

The derivatization of the this compound scaffold can be broadly categorized into several key strategies, including ring-opening reactions, cycloaddition reactions, and functional group interconversions. These methods allow for the controlled modification of the pyranone core, leading to the construction of diverse and intricate molecular architectures.

One common approach involves the nucleophilic attack at the electrophilic centers of the pyran-2-one ring, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic structures. clockss.org For instance, the reaction of 2H-pyran-2-ones with nitrogen-based nucleophiles like hydrazine can yield pyridazine (B1198779) derivatives through a ring transformation process. clockss.org

Furthermore, the diene-like character of some pyran-2-one derivatives allows for their participation in Diels-Alder reactions, providing a pathway to complex polycyclic systems. The strategic placement of substituents on the pyranone ring can influence the stereoselectivity and regioselectivity of these cycloadditions, enabling the synthesis of highly functionalized carbocycles and heterocycles.

Recent research has also focused on the development of catalytic methods for the derivatization of dihydropyran-2-ones. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of functionalized dihydropyran-2-one derivatives. mdpi.com These reactions often proceed with high enantioselectivity and can be used to generate a variety of complex chiral molecules. mdpi.com

Table 1: Ring Transformation Reactions of 2H-Pyran-2-one Analogues

| Starting Material | Reagent(s) | Resulting Scaffold | Reference |

| Non-fused 2H-pyran-2-ones | Hydrazine hydrate (B1144303) | 3-Hydrazino-2,3,4,5-tetrahydropyridazine derivatives | clockss.org |

| Pyrano[3,2-c]azepines | Hydrazine hydrate, TsOH | 1,4-Dihydropyridazino[4,3-c]azepines | clockss.org |

Table 2: Synthesis of Functionalized 3,4-dihydro-2H-pyrans via Multicomponent Reactions

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold | Reference |

| Aromatic Aldehyde | Cyclic 1,3-Diketone | Arylamine | Dimethyl acetylenedicarboxylate | Functionalized 3,4-dihydro-2H-pyrans | nih.gov |

Table 3: Derivatization of 3,4-dihydro-2H-pyran Analogues

| Starting Material | Reagent(s) | Resulting Scaffold | Reference |

| 4-Oxoalkane-1,1,2,2-tetracarbonitriles | Aldehydes, HCl | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamides | nih.govbeilstein-journals.org |

| Trifluoromethyl-substituted alkenes and epoxides | Titanocene catalyst | 6-Fluoro-3,4-dihydro-2H-pyrans | organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Tautomeric Analysis

Specific FT-IR and Raman spectroscopic data for 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one, which would provide insights into its molecular vibrations, functional groups, and potential tautomeric forms, are not documented in available research.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Dynamics

Detailed high-resolution NMR spectroscopic data (¹H NMR, ¹³C NMR, etc.) for this compound, crucial for identifying isomers and understanding its conformational dynamics in solution, is not available in the scientific literature.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its absolute configuration, bond lengths, bond angles, and solid-state packing is not available.

Analysis of Spectroscopic Properties in Varied Chemical Environments

Research detailing the analysis of spectroscopic properties of this compound in different chemical environments (e.g., various solvents) to study solvatochromic effects or other environmental influences has not been found in the available literature.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Applications in Dihydropyranone Research

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and physics for investigating the electronic structure of many-body systems. imperial.ac.uknih.govyoutube.com Its balance of computational cost and accuracy makes it particularly suitable for studying organic molecules like dihydropyranones. nih.govutas.edu.au DFT methods are employed to calculate various molecular properties, including geometries, energies, and vibrational frequencies, which are crucial for understanding their chemical behavior. nih.gov

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a key aspect of the chemistry of many heterocyclic compounds. primescholars.com For substituted dihydropyranones, DFT calculations can predict the relative stabilities of different tautomeric forms, such as keto-enol tautomers. orientjchem.org By calculating the Gibbs free energies of the possible isomers, researchers can determine the predominant tautomer under specific conditions. researchgate.net

For instance, in a study of related pyrone derivatives, DFT calculations at the B3LYP/6-311G** level of theory were used to investigate the tautomeric equilibrium between two enolic forms. scifiniti.com The calculations revealed that the relative populations of the tautomers are influenced by the solvent environment, with nonpolar solvents potentially favoring different forms compared to polar solvents. scifiniti.com These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the molecule's behavior in different chemical environments. scifiniti.comnih.gov

Table 1: Predicted Relative Energies of Hypothetical Tautomers of a Dihydropyranone System

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| Keto Form | 0.00 | 0.00 |

| Enol Form A | +4.5 | +2.8 |

| Enol Form B | +6.2 | +4.1 |

Note: Data is illustrative and based on general principles of keto-enol tautomerism in similar systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. taylorandfrancis.comyoutube.comnih.gov The energies and spatial distributions of these orbitals provide insights into the electrophilic and nucleophilic nature of a molecule and can be used to rationalize the outcomes of chemical reactions. ucsb.edu

For dihydropyranone derivatives, FMO analysis can predict sites susceptible to nucleophilic or electrophilic attack. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com A smaller HOMO-LUMO energy gap generally suggests higher reactivity. utas.edu.au DFT calculations are routinely used to compute the energies and visualize the shapes of these frontier orbitals. nih.gov This analysis is crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions involving the dihydropyranone ring system. ucsb.edu

Table 2: Calculated Frontier Molecular Orbital Energies for a Dihydropyranone Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The values are hypothetical and representative for a typical dihydropyranone system.

Understanding the mechanism of a chemical reaction requires the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. pennylane.aiyoutube.com DFT calculations are instrumental in locating and characterizing these transient species. researchgate.netyoutube.com By computing the vibrational frequencies of the optimized geometry, a true transition state can be confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction path. mdpi.com

Quantum-Chemical Modeling of Reaction Mechanisms

Quantum-chemical modeling provides a detailed, step-by-step picture of how a chemical reaction proceeds. researchgate.netdiva-portal.org By mapping the potential energy surface, these models can identify intermediates, transition states, and the most favorable reaction pathways. pennylane.ai For complex multi-step reactions involving dihydropyranones, computational modeling can unravel the intricate details of bond-forming and bond-breaking processes. researchgate.net

For instance, the mechanism of the disproportionation of a dihydropyran derivative in the Cannizzaro reaction was investigated using quantum-chemical modeling. researchgate.net The study identified two possible reaction paths and calculated the heats of formation of the reagents and transition states, providing a thermodynamic and kinetic profile of the reaction. researchgate.net Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Studies of Substituent Effects on Reactivity and Selectivity

The term "in silico" refers to studies conducted via computer simulation. In the context of dihydropyranone chemistry, in silico studies are frequently employed to investigate how different substituent groups attached to the dihydropyranone core influence the molecule's reactivity and the selectivity of its reactions. nih.gov By systematically varying the substituents in the computational model, researchers can probe the electronic and steric effects on the reaction mechanism.

For example, a computational study on the Diels-Alder synthesis of safranal (B46814) precursors investigated the effect of substituents on the reaction's feasibility and stereoselectivity. researchgate.net The study predicted that certain substituents would lead to the desired regioisomers, while others might favor alternative reaction pathways. researchgate.net These predictive capabilities of in silico studies can guide experimental efforts by identifying promising candidates for synthesis and avoiding unreactive or non-selective systems.

Computational Analysis of Catalyst-Substrate Interactions

In many chemical transformations, catalysts play a crucial role in enhancing reaction rates and controlling selectivity. Computational methods are invaluable for understanding how a catalyst interacts with a substrate at the molecular level. nih.gov For reactions involving dihydropyranones, computational analysis can be used to model the interactions between the dihydropyranone substrate and the catalyst, whether it be a metal complex, an organocatalyst, or an enzyme. nih.gov

A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase, an enzyme that acts on a related heterocyclic system, utilized a quantum mechanical cluster approach based on DFT. rsc.org This study modeled the enzyme's active site and investigated the interactions with the substrate, revealing the roles of specific amino acid residues in stabilizing the transition state and determining the stereochemical outcome of the reaction. rsc.org Such insights into catalyst-substrate interactions are fundamental for the rational design of new and improved catalysts for the synthesis and modification of dihydropyranones.

Crystal Structure Prediction and Validation by Computational Methods

For instance, in the study of more complex structures containing a dihydropyran ring, such as 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione, X-ray crystallography is used to determine the solid-state structure. nih.gov Computational techniques like Hirshfeld surface analysis are then employed to analyze intermolecular interactions within the crystal lattice. nih.gov Such computational analyses provide insights into the packing of molecules and the nature of non-covalent interactions, which are crucial for understanding the crystal structure.

In another example, quantum-chemical methods have been applied to study the structure of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.comscifiniti.com Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311G** basis set, were performed to investigate its tautomeric forms. scifiniti.comscifiniti.com The calculations revealed that the pyran ring of the molecule is flat, a finding that is consistent with experimental X-ray data. scifiniti.comscifiniti.com This demonstrates the validation of computationally predicted structures with experimental results. The calculated geometric parameters, such as bond lengths, for different tautomers can also be compared to elucidate the most stable form in the crystalline state. scifiniti.com

Table 1: Comparison of Calculated and Experimental Structural Features for a Related Pyranone Derivative

| Feature | Computational Method | Calculated Value | Experimental Method | Experimental Value |

| Pyran Ring Geometry | DFT/B3LYP/6-311G | Flat | X-ray Diffraction | Flat scifiniti.comscifiniti.com |

| O(3)···O(4) Distance (Tautomer A) | DFT/B3LYP/6-311G | 2.473 Å scifiniti.com | Not Specified | Not Specified |

| O(3)···O(4) Distance (Tautomer B) | DFT/B3LYP/6-311G** | 2.418 Å scifiniti.com | Not Specified | Not Specified |

This table is illustrative and based on data for 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one.

Correlation of Computational Data with Experimental Reactivity

The correlation of computational data with experimental reactivity is a cornerstone of modern chemical research, enabling the prediction and understanding of chemical transformations. Although specific examples for 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one are limited in the available literature, studies on related pyran structures provide valuable insights into the methodologies employed.

Computational analysis, primarily through DFT calculations and molecular dynamics (MD) simulations, is used to predict the global and local reactivity properties of 2H-pyran-2-one analogues. semanticscholar.orgmdpi.com These calculations can determine various reactivity descriptors that correlate with experimental observations. For example, the sensitivity of a molecule to autoxidation can be predicted by calculating the H-BDE (Hydrogen Bond Dissociation Energy) values. mdpi.com If these values fall within a specific range (typically 70-85 kcal/mol), the molecular site is likely susceptible to autoxidation, a prediction that can be verified experimentally. mdpi.com

A computational study on the thermal decomposition of various dihydropyran derivatives provides another excellent example of correlating theoretical predictions with experimental findings. researchgate.netdntb.gov.uamdpi.com In this research, the kinetic and thermodynamic parameters for the decomposition reactions were calculated using the PBE0/6-311+G(d,p) level of theory. researchgate.netdntb.gov.uamdpi.com The calculated activation energies (Ea) were then compared with experimental data obtained from gas-phase pyrolysis studies. The good agreement between the computed and experimental values validates the proposed reaction mechanism, which involves a concerted process with a six-membered cyclic transition state. researchgate.netdntb.gov.uamdpi.com

Table 2: Comparison of Calculated and Experimental Activation Energies for Thermal Decomposition of Dihydropyran Derivatives

| Compound | Computational Ea (kJ·mol⁻¹) | Experimental Ea (kJ·mol⁻¹) |

| 3,4-dihydro-2H-pyran | Not specified in abstract | 215.9 - 219.4 researchgate.net |

| 6-methyl-3,4-dihydro-2H-pyran | Not specified in abstract | 214.2 researchgate.net |

| 2-methoxy-4-methyl-3,4-dihydro-2H-pyran | Not specified in abstract | 196.0 (cis), 201.5 (trans) researchgate.net |

| 2-ethoxy-3,4-dihydro-2H-pyran | Not specified in abstract | 202.1 researchgate.net |

This table is based on data for various dihydropyran compounds and illustrates the correlation between computational and experimental data.

Furthermore, quantum-chemical modeling has been successfully applied to elucidate reaction mechanisms, such as the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde in the Cannizzaro reaction. researchgate.net The theoretically calculated thermodynamic parameters were found to be in agreement with experimental values, confirming the proposed hydride transfer mechanism. researchgate.net Such studies showcase the predictive power of computational chemistry in understanding and validating experimental reactivity. yale.edu

Strategic Applications in Complex Molecule Synthesis and Medicinal Chemistry Building Blocks

Role in the Total Synthesis of Complex Natural Products

The dihydropyranone core is a recurring motif in a multitude of biologically active natural products. Synthetic chemists have leveraged this structural unit as a strategic precursor in methodologies aimed at constructing complex molecules, including those with tetrahydropyran (B127337) rings.

Biosynthetically Inspired Routes and Dihydropyranone Precursors

Nature synthesizes complex molecules from simpler building blocks through elegant enzymatic pathways. accessscience.com Inspired by this, chemists design synthetic routes that often mimic these biosynthetic transformations. nih.gov Dihydropyranone derivatives serve as key intermediates in such bio-inspired syntheses. For instance, the annulation of a 2'-OH chalcone (B49325) to a flavanone, a process that forms a pyranone-like ring, is a key step in the biosynthesis of flavonoids. nih.gov Similarly, synthetic strategies can employ dihydropyranones in biomimetic lactonization reactions, highlighting the synergy between understanding natural pathways and developing novel synthetic methods. researchgate.net In some cases, the biosynthesis of complex fungal natural products relies on the crosstalk and hybridization of precursors from two entirely separate biosynthetic gene clusters (BGCs), a concept that inspires modular synthetic approaches. mdpi.com

Target-Oriented Synthesis of Key Natural Products (e.g., Decytospolides, Coibacins, Cryptomoscatones)

The strategic importance of the dihydropyranone scaffold is demonstrated in the total synthesis of various bioactive natural products.

Decytospolides: These fungal natural products exhibit toxicity to certain cancer cells. Syntheses of decytospolides have utilized epoxide precursors which, through reactions with Grignard reagents, can generate key intermediates for constructing the core structure. chegg.comchegg.com

Cryptomoscatones: The first total synthesis of cryptomoscatone D1 and a novel approach to cryptomoscatone D2 were achieved using a strategy that involved a key Mukaiyama aldol (B89426) reaction followed by a diastereoselective carbonyl reduction. This allowed for the creation of multiple stereoisomers and ultimately led to the definitive assignment of the absolute configuration of cryptomoscatone D1. researchgate.net

Coibacins: While specific synthetic routes for coibacins using 3,3-dimethyl-3,4-dihydro-2H-pyran-2-one are not detailed in the provided data, the general utility of pyranone derivatives in natural product synthesis suggests their potential applicability.

The following table summarizes the application of pyranone-related strategies in the synthesis of these natural products.

| Natural Product | Key Synthetic Strategy | Reference |

| Decytospolides | Epoxide opening with Grignard reagent | chegg.com, chegg.com |

| Cryptomoscatones | Mukaiyama aldol reaction, Diastereoselective reduction | researchgate.net |

Approaches to Tetrahydropyran-Containing Natural Products

The tetrahydropyran (THP) ring is a structural motif abundantly present in a wide array of biologically significant natural products, particularly those from marine sources. rsc.orgnih.gov Consequently, numerous synthetic strategies have been developed to construct this ring system, many of which can involve dihydropyranone intermediates or related structures. scilit.com

Key methods for forming the THP ring include:

Prins Cyclization: This powerful reaction can form functionalized tetrahydropyrans and has been applied in the total synthesis of numerous complex molecules. bohrium.com

Oxa-Michael Reactions: Intramolecular oxa-Michael additions have become a popular and effective method for constructing the THP ring. nih.govbohrium.com

Hetero-Diels-Alder Cycloaddition: This cycloaddition reaction is a valuable tool for building functionalized dihydropyran rings, which can then be converted to the corresponding tetrahydropyrans. bohrium.com

Cyclization onto Oxocarbenium Ions: This is a common and effective strategy for forming the THP ring system. bohrium.comresearchgate.net

Reduction of Cyclic Hemiketals: This method can also be employed to form the tetrahydropyran ring structure. bohrium.com

These varied strategies underscore the versatility of pyran-based precursors in the synthesis of complex natural products. researchgate.net

Precursors for Chiral Intermediates and Stereodefined Building Blocks

Dihydropyranones are highly valuable as precursors for generating chiral intermediates and stereodefined building blocks, which are essential for asymmetric synthesis. The ability to control stereochemistry is crucial in medicinal chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Chiral acetylenes and dienes have proven to be versatile intermediates in the synthesis of a range of pyranone-containing natural products. nih.govmdpi.com These chiral starting materials, often derived from simple, commercially available sources like (R)- or (S)-propylene oxide, can be elaborated into complex dihydropyranone structures with high stereochemical control. nih.gov This approach has enabled the versatile total synthesis of numerous natural products in their enantiomerically pure forms. mdpi.com

Furthermore, asymmetric reactions, such as the Michael addition of thioesters to β,γ-unsaturated α-keto esters, can produce chiral 3,4-dihydropyranones with excellent stereoselectivities (up to >20:1 dr and 99% ee). researchgate.net The development of such catalytic asymmetric methods provides efficient access to valuable chiral building blocks that are primed for further synthetic transformations. The use of chiral Ni(II)-complexes in asymmetric synthesis also represents a powerful strategy for creating tailor-made amino acids and other stereodefined molecules. researchgate.net

Synthesis of Fused and Polycyclic Heterocyclic Compounds

The dihydropyranone ring is not only a key feature in many natural products but also serves as a powerful scaffold for the construction of novel fused and polycyclic heterocyclic compounds. These complex systems are of great interest in medicinal chemistry due to their diverse pharmacological properties.

Indole-Dihydropyranone Hybrid Systems

The indole (B1671886) nucleus is a privileged structure in drug discovery, found in numerous natural products and synthetic drugs. preprints.org The fusion or hybridization of the indole moiety with a dihydropyranone ring can lead to novel molecular architectures with unique biological activities.

Synthetic methodologies have been developed to create such hybrid systems. For example, N-heterocyclic carbene (NHC) catalysis has been employed in the enantioselective annulation of α,β-unsaturated aldehydes with pyrazolones, which are structurally related to indoles, to form fused heterocyclic systems. nih.gov A significant application of this strategy is the use of a dihydropyranone product as a key substrate in the synthesis of yohimbine-type alkaloids, which are complex, pentacyclic indole compounds with a broad pharmacological spectrum. nih.gov The synthesis of indolyl dihydropyrazole derivatives is another example of creating hybrid molecules that combine the structural features of indoles with other heterocycles to enhance anticancer activity. nih.gov The development of multicomponent reactions also provides efficient pathways to structurally diverse dihydropyrans and other related heterocycles. nih.gov

Pyrrolidone-Dihydropyranone Conjugates

The fusion of a pyrrolidone ring system with a dihydropyranone core has been achieved through various synthetic strategies, leading to the formation of novel bicyclic and spirocyclic compounds. These conjugates are of significant interest due to the prevalence of both pyrrolidone and dihydropyranone motifs in biologically active natural products and pharmaceuticals.

One notable approach involves the reaction of dihydropyranone derivatives with nitrogen-containing reagents. For instance, the condensation of triacetic acid lactone, a related dihydropyranone, with N-(4-aryloxybut-2-ynyl)-N-methylamine derivatives can lead to the formation of pyrrolo[3,2-c]pyran-2-ones. This transformation proceeds through a series of reactions including N-oxidation, clockss.org sigmatropic rearrangement, and an oxaza-Cope rearrangement, ultimately resulting in the annulated pyrrolidone ring.

N-Heterocyclic carbene (NHC) catalysis has also been employed for the synthesis of fused dihydropyranones. mdpi.com These reactions often involve the annulation of enals with various nucleophiles, including those that can lead to the formation of a pyrrolidone ring. The ability to generate structurally diverse libraries of these bicyclic systems using efficient catalytic methods makes them attractive scaffolds for drug discovery. mdpi.com

| Starting Materials | Reagents and Conditions | Product | Reference |

| Triacetic acid lactone, N-(4-aryloxybut-2-ynyl)-N-methylamine | m-chloroperoxybenzoic acid | Pyrrolo[3,2-c]pyran-2-ones | |

| α,β-Unsaturated aldehydes, Pyrrol-4-ones | N-Heterocyclic Carbene (NHC) catalyst, Base | Pyrrole-substituted dihydropyranones | mdpi.com |

Benzodiazepine-Dihydropyranone Conjugates

The synthesis of benzodiazepine-dihydropyranone conjugates represents a significant area of research, aiming to combine the well-established pharmacological properties of benzodiazepines with the chemical versatility of the dihydropyranone scaffold. These fused heterocyclic systems have shown potential as novel therapeutic agents.

A general and versatile method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones in the presence of an acidic catalyst. nih.gov While not directly starting from a pre-formed dihydropyranone, this methodology can be adapted to create fused pyrano nbinno.comresearchgate.netdiazepine structures. By utilizing a ketone that is part of a dihydropyranone ring or by subsequent annulation, benzodiazepine-fused dihydropyranones can be accessed.

Furthermore, the synthesis of benzo[b]pyrano[2,3-e] nbinno.comresearchgate.netdiazepines has been reported, which are direct examples of such conjugates. These syntheses often involve multi-step sequences starting from substituted phenols and leading to the construction of the fused tricyclic system. The resulting compounds have been evaluated for their biological activities, including cytotoxic effects against various cancer cell lines.

| Reactants | Catalyst/Reagents | Product Type | Reference |

| o-Phenylenediamines, Ketones | H-MCM-22 (zeolite) | 1,5-Benzodiazepines | nih.gov |

| Substituted o-phenylenediamines, Cyclic ketones | Various acidic catalysts | Fused benzodiazepine (B76468) derivatives | nih.gov |

Other Heterocyclic Annulations

The dihydropyran-2-one ring is susceptible to nucleophilic attack at several electrophilic centers (C2, C4, and C6), which often leads to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org This reactivity has been exploited to synthesize a wide variety of fused and spirocyclic compounds.

For example, the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with various reagents can lead to the formation of furo[3,2-c]pyran-3,4-diones. This transformation is initiated by deprotonation at the 4-hydroxyl group, followed by intramolecular nucleophilic attack to form the furan (B31954) ring.

Furthermore, dihydropyran-2-ones can react with hydrazines to yield pyridazine (B1198779) derivatives. The reaction of non-fused 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-hydrazino-2,3,4,5-tetrahydropyridazine derivatives. clockss.org The reaction proceeds through the opening of the lactone ring by hydrazine, followed by cyclization.

| Dihydropyranone Derivative | Reagent | Resulting Heterocycle | Reference |

| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Base, Benzaldehyde | Furo[3,2-c]pyran-3,4-dione | |

| 2H-Pyran-2-ones | Hydrazine hydrate | Tetrahydropyridazine | clockss.org |

Utility in the Synthesis of Agrochemicals and Fine Chemicals

The 3,4-dihydro-2H-pyran moiety is a crucial building block in the synthesis of complex organic molecules, including those used in the agrochemical and fine chemical industries. nbinno.comgoogle.comgithub.com One of the most significant applications of dihydropyrans is as a protecting group for alcohols, forming tetrahydropyranyl (THP) ethers. nbinno.com This protection strategy is indispensable in multi-step syntheses where a hydroxyl group needs to be masked to prevent unwanted side reactions. nbinno.com

The THP ethers are stable under a wide range of reaction conditions, including exposure to bases, organometallic reagents, and many oxidizing and reducing agents. They can be easily deprotected under mild acidic conditions to regenerate the alcohol. This robust yet easily removable nature makes the dihydropyran protecting group a valuable tool in the synthesis of a variety of agrochemicals and fine chemicals, where complex structures with multiple functional groups are common. nbinno.comgoogle.comgithub.com While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in readily available literature, the fundamental reactivity of the dihydropyran ring system underscores its potential in this sector.

Design and Synthesis of Functionalized Dihydropyranone Probes and Derivatives

Silicon-Containing Dihydropyranone Derivatives

The introduction of a silicon-containing moiety into the dihydropyranone scaffold can lead to derivatives with unique chemical and physical properties, making them valuable as synthetic intermediates or as probes for biological systems. A powerful method for the synthesis of silicon-containing dihydropyrans is the silyl-Prins cyclization. nih.govresearchgate.netbeilstein-journals.org

This reaction typically involves the Lewis acid-mediated cyclization of vinylsilyl alcohols with aldehydes. The presence of the silicon group directs the cyclization and stabilizes the resulting carbocation intermediate, leading to high stereoselectivity. researchgate.net The nature of the Lewis acid can influence the reaction pathway, allowing for the synthesis of various polysubstituted tetrahydropyrans and dihydropyrans.

The general approach involves the reaction of a vinylsilyl alcohol with an aldehyde in the presence of a Lewis acid, such as indium trichloride (B1173362) (InCl₃) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govresearchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which undergoes a 6-endo cyclization. Subsequent desilylation yields the dihydropyran product. This methodology allows for the synthesis of cis-2,6-disubstituted dihydropyrans with excellent stereocontrol. nih.gov

| Starting Materials | Lewis Acid | Product | Key Features | Reference |

| Vinylsilyl alcohol, Aldehyde | InCl₃, TMSOTf | cis-2,6-Disubstituted dihydropyran | High stereoselectivity, stabilization of carbocation intermediate | nih.govresearchgate.net |

| Allylsilyl alcohol, Aldehyde | Et₂AlCl, BF₃·OEt₂ | Polysubstituted exo-methylene tetrahydropyran | One-pot synthesis, formation of multiple stereocenters | beilstein-journals.org |

Phosphorus-Containing Dihydropyranone Derivatives

The incorporation of phosphorus into the dihydropyranone structure can impart a range of interesting properties, including potential biological activity and utility as ligands in catalysis. researchgate.netnih.gov While the direct synthesis of phosphorus-containing derivatives of this compound is not widely reported, general methods for the synthesis of phosphorus-substituted heterocycles can be applied.

One potential strategy involves the use of α,β-unsaturated acyl phosphonates as heterodienes in inverse electron demand hetero-Diels-Alder reactions. organic-chemistry.org In this approach, the α,β-unsaturated acyl phosphonate (B1237965) reacts with an electron-rich olefin (heterodienophile), such as an enol ether, in the presence of a chiral catalyst to afford a phosphorus-containing dihydropyran with high diastereo- and enantioselectivity. organic-chemistry.org

Another established method for the formation of C-P bonds is the Michaelis-Arbuzov reaction. This reaction could potentially be adapted to introduce a phosphonate group onto a pre-functionalized dihydropyranone scaffold, for example, by reacting a halomethyl-substituted dihydropyranone with a trialkyl phosphite.

| Synthetic Strategy | Key Reactants | Potential Product | Reference |

| Inverse electron demand hetero-Diels-Alder | α,β-Unsaturated acyl phosphonate, Enol ether | Phosphorus-containing dihydropyran | organic-chemistry.org |

| Michaelis-Arbuzov Reaction | Halomethyl-dihydropyranone, Trialkyl phosphite | Phosphonate-substituted dihydropyranone | (General methodology) |

Nitrogen-Containing Dihydropyranone Derivatives (e.g., Azo Dyes)

Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a nitrogen atom into the dihydropyranone structure can be achieved through various synthetic strategies, leading to a range of derivatives. One notable, albeit less common, application is the theoretical design of dihydropyranone-based azo dyes.

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms a conjugated system responsible for their color. chemistrystudent.com The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling partner, such as a phenol (B47542) or an aniline. nih.govcuhk.edu.hkwikipedia.org

While direct synthesis of azo dyes from this compound is not widely documented, a plausible synthetic route can be proposed. This would involve the initial functionalization of the dihydropyranone ring to introduce a suitable group that can participate in the azo coupling reaction. For instance, a phenolic or anilino-substituted dihydropyranone could be synthesized to act as the coupling component.

The general reaction mechanism for the formation of such a hypothetical azo dye is outlined below:

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. chemistrystudent.com

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a dihydropyranone derivative that has been functionalized with an electron-donating group (like a hydroxyl or amino group) on an aromatic substituent. wikipedia.org This electrophilic aromatic substitution reaction would yield the dihydropyranone-containing azo dye.

The properties and applications of such dyes would be influenced by the specific substituents on both the dihydropyranone core and the aromatic diazonium salt. The incorporation of the dihydropyranone moiety could potentially modulate the dye's color, solubility, and binding affinity to various substrates.

| Reactant Type | Example Compound | Role in Synthesis |

|---|---|---|

| Diazonium Salt Precursor | Aniline | Forms the diazonium ion (electrophile) after diazotization. |

| Functionalized Dihydropyranone | Phenolic dihydropyranone derivative | Acts as the coupling component (nucleophile). |

| Reagents for Diazotization | Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl) | Generate nitrous acid in situ for the formation of the diazonium salt. |

Selenylated Dihydropyranone Derivatives

The introduction of selenium into organic molecules is a significant strategy for enhancing their physical, chemical, and biological properties. Selenylated dihydropyranones are of particular interest due to the potential for novel pharmacological activities.

Recent advancements in organocatalysis have enabled the enantioselective synthesis of chiral selenylated dihydropyranones. A notable method involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts in a [4+2] annulation reaction between α,β-unsaturated aldehydes and selenyl vinyl ketones. This approach has been successful in producing C5-selenylated dihydropyranones in good yields (54–88%) and with high enantioselectivities (90–99%).

The reaction typically proceeds under mild conditions, utilizing a base such as cesium carbonate (Cs₂CO₃) and an NHC catalyst in a solvent like toluene (B28343) at room temperature. The general scheme for this synthesis is as follows:

α,β-Unsaturated Aldehyde + Selenyl Vinyl Ketone → (NHC Catalyst, Base) → Chiral Selenylated Dihydropyranone

This catalytic method provides a direct route to optically active δ-lactones containing a selenyl group, which are valuable building blocks for the synthesis of more complex, biologically active molecules. The ability to control the stereochemistry at multiple centers is a key advantage of this synthetic strategy.

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Catalyst | N-Heterocyclic Carbene (NHC) | Various substituted triazolium salts |

| Base | Inorganic Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Aprotic Organic Solvent | Toluene |

| Temperature | Reaction Temperature | Room Temperature |

| Yield | Product Yield | 54–88% |

| Enantioselectivity | Enantiomeric Excess (ee) | 90–99% |

The development of synthetic methods for these selenylated derivatives opens up new avenues for research in medicinal chemistry, where the unique properties of organoselenium compounds can be exploited for the design of novel therapeutic agents.

Concluding Remarks and Future Research Outlook

Emerging Methodologies and Catalytic Systems in Dihydropyranone Synthesis

Recent years have witnessed a surge in the development of innovative strategies for constructing the dihydropyranone scaffold, moving beyond traditional methods. A significant focus has been on the use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), which have proven versatile in promoting various cycloaddition reactions. mdpi.comresearchgate.net These NHC-catalyzed processes, including [4+2] and [3+3] annulations, allow for the synthesis of highly functionalized dihydropyranones from a range of substrates like α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. mdpi.comnih.gov

Multicomponent reactions (MCRs) have also gained prominence as a powerful tool for building molecular complexity in a single step. researchgate.net One-pot, three-component reactions have been successfully employed to generate novel dihydropyranone derivatives. researchgate.netresearchgate.net Furthermore, the application of unconventional energy sources, such as ultrasound irradiation, has been shown to accelerate reaction times and improve yields in certain synthetic protocols. researchgate.netresearchgate.net The development of novel catalytic systems is at the forefront of this evolution. For instance, tantalum-based metal-organic frameworks (Ta-MOFs) are being explored as reusable nanocatalysts, highlighting a move towards more sustainable and efficient chemical transformations. frontiersin.org

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | [3+3] and [4+2] Cycloadditions | High versatility, enables asymmetric synthesis, activates aldehydes. | mdpi.comresearchgate.netnih.gov |

| L-cysteine | One-pot three-component reaction | Organocatalyst, ball-milling conditions, short reaction times. | researchgate.net |

| Quinine (B1679958)/Squaramide-based Organocatalysts | Domino Michael Addition | Acid-base bifunctional catalysis for stereoselective synthesis. | metu.edu.tr |

| Tantalum-Metal Organic Frameworks (Ta-MOFs) | Multicomponent Synthesis | Reusable nanocatalyst, desirable physicochemical properties. | frontiersin.org |

| Ultrasound Irradiation with KOH | One-pot three-component reaction | Accelerated reaction times (30-45 min), high yields (80-94%). | researchgate.netresearchgate.net |

Challenges and Opportunities in Stereocontrol and Diversification

A primary challenge in dihydropyranone synthesis is the precise control of stereochemistry, particularly when multiple contiguous stereocenters are being formed. chalmers.se Achieving high levels of both diastereoselectivity and enantioselectivity is crucial for accessing specific biologically active isomers. chalmers.se Asymmetric organocatalysis has emerged as a key strategy to address this challenge, enabling the synthesis of enantioenriched products. metu.edu.trchalmers.se For example, NHC-catalyzed kinetic resolution has been successfully applied to produce tricyclic dihydropyranones with three contiguous stereocenters in excellent diastereo- and enantioselectivity. chalmers.se

Tandem sequences, such as aldol-lactonization procedures, offer another avenue for stereoselective synthesis. nih.gov These methods can provide concise routes to complex hydropyranones, as demonstrated in the synthesis of subunits for polyketide macrolides. nih.gov The diversification of dihydropyranone structures is another area of opportunity. By employing a wider range of starting materials and reaction partners, novel scaffolds can be generated. This includes the synthesis of spirocyclic systems and fused heterocycles, which are of significant interest in medicinal chemistry. mdpi.comnih.gov The development of methods that tolerate a broad scope of functional groups is essential for creating diverse molecular libraries for biological screening. organic-chemistry.org

| Methodology | Key Features | Stereoselectivity Achieved | Reference |

|---|---|---|---|

| NHC-catalyzed Kinetic Resolution | Formation of three contiguous stereocenters. | Excellent diastereoselectivity and enantioselectivity (e.g., 82:18 er). | chalmers.se |

| Aldol-Lactonization Sequence | Use of chiral enolates. | High diastereoselectivity (dr >20:1). | nih.gov |

| NHC-organocatalyzed Azolium-enolate Cascade | Formation of four contiguous stereocenters. | Highly stereoselective. | mdpi.com |

| Domino Michael Addition | Use of bifunctional organocatalysts. | Synthesis of chiral, enantiomerically enriched products. | metu.edu.tr |

Advancing Mechanistic Understanding through Integrated Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The integration of experimental studies with computational modeling is proving to be a powerful approach in this regard. semanticscholar.org Kinetic experiments, for instance, can help identify the rate-determining and selectivity-determining steps in a catalytic cycle. semanticscholar.orgchalmers.se In the context of NHC catalysis, kinetic studies have suggested that the formation of the Breslow intermediate can be the rate-determining step. chalmers.se

Quantum chemical modeling, such as density functional theory (DFT) calculations, provides valuable insights into reaction pathways and transition states that are often difficult to probe experimentally. semanticscholar.org These computational tools have been used to elucidate the bifunctional role of catalysts, acting as both a Brønsted base and a hydrogen-bond donor in reactions like the ring-opening of dihydropyranones. semanticscholar.org Spectroscopic techniques, including IR, Raman, and NMR spectroscopy, combined with DFT calculations, are also vital for characterizing reaction intermediates and final products, further contributing to a comprehensive mechanistic picture. scifiniti.com

Prospects for Novel Synthetic Applications and Molecular Design

The continued development of synthetic methodologies for dihydropyranones opens up exciting prospects for their application in various fields, particularly in drug discovery and materials science. The ability to create complex, stereochemically defined dihydropyranone derivatives allows for the synthesis of natural product analogues and novel molecular entities with potential therapeutic properties, such as anti-inflammatory or antimicrobial activities. frontiersin.orgnih.govnih.gov

Future research will likely focus on the design of novel dihydropyranone-based scaffolds, including bicyclic and polycyclic systems. nih.govnih.gov The fusion of the dihydropyranone ring with other pharmacologically relevant heterocycles is a promising strategy for developing new drug candidates. nih.gov Furthermore, the unique chemical properties of dihydropyranones make them valuable intermediates for the synthesis of other complex molecules. semanticscholar.org For example, their ring-opening can lead to stereodefined acyclic structures. semanticscholar.org As our ability to manipulate this versatile scaffold grows, so too will the range of its applications in molecular design and the creation of functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.